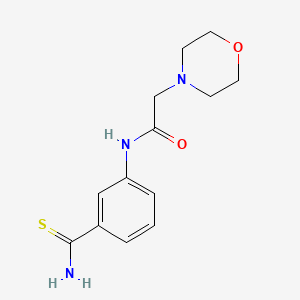

N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide

Description

N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide is a synthetic acetamide derivative characterized by a morpholine ring and a carbamothioyl-substituted phenyl group. The morpholine moiety enhances solubility and membrane permeability, while the carbamothioyl group may contribute to hydrogen bonding or hydrophobic interactions with biological targets.

Properties

IUPAC Name |

N-(3-carbamothioylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c14-13(19)10-2-1-3-11(8-10)15-12(17)9-16-4-6-18-7-5-16/h1-3,8H,4-7,9H2,(H2,14,19)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVECJBBUSHVGHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 3-isothiocyanatobenzamide with 2-(morpholin-4-yl)acetic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide has been studied for its potential as an anticancer agent and its effects on various biological targets.

Anticancer Studies

Recent studies have indicated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, it demonstrated significant growth inhibition in human tumor cells, suggesting its potential as an antitumor agent. The compound's mechanism of action may involve the disruption of cellular processes critical for cancer cell survival.

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide was tested against various cancer cell lines, including breast and lung cancer models. The results showed that the compound inhibited cell growth significantly compared to control groups, with IC50 values indicating potent activity.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism by which N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide exerts its anticancer effects. This study utilized flow cytometry and Western blot analysis to demonstrate that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Mechanism of Action

The mechanism of action of N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations:

Morpholine-Containing Derivatives: Morpholine improves pharmacokinetic properties. For example, compound 40 () demonstrated potent anticancer activity, likely due to enhanced solubility and target engagement from the morpholine ring .

Substituent Impact on Bioactivity: Carbamothioyl vs. Halogen Effects: Chlorophenyl () and bromophenyl () groups improve receptor binding but may reduce metabolic stability compared to methoxy or carbamothioyl substituents.

Aromatic vs. Heterocyclic Modifications: Pyridazinone-based acetamides () act as FPR agonists, while quinazoline-sulfonyl derivatives () target cancer cells. This highlights the role of heterocycles in diversifying biological targets .

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical Properties and Pharmacological Profiles

Key Insights:

- Molecular Weight : Larger molecules (e.g., brezivaptanum) often exhibit higher target specificity but poorer oral bioavailability.

Biological Activity

N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of morpholine with acetamide derivatives and carbamothioyl groups. The structural formula is represented as follows:

This compound features a morpholine ring, which is known for enhancing solubility and bioavailability, and a carbamothioyl group that contributes to its biological activity.

2.1 Anticancer Activity

Research has demonstrated that N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it was evaluated against human tumor cell lines such as K-562 (chronic myelogenous leukemia), A549 (lung cancer), and PC-3 (prostate cancer) with promising results.

| Cell Line | IC50 Value (µM) |

|---|---|

| K-562 | 7.71 |

| A549 | 7.90 |

| PC-3 | 5.96 |

These values indicate effective cytotoxicity, suggesting that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 expression .

2.2 Anticonvulsant Activity

The anticonvulsant properties of this compound were also investigated using standard models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The results indicated that certain derivatives of this compound showed protective effects against seizures, particularly in the MES model.

| Compound | Dose (mg/kg) | Protection in MES Test |

|---|---|---|

| N-(3-chlorophenyl)-2-morpholino-acetamide | 100 | Effective at 0.5h |

| N-(3-carbamothioylphenyl)-2-morpholino-acetamide | 300 | Effective at both time points |

This suggests that modifications to the morpholine structure can enhance anticonvulsant activity, making it a candidate for further development in epilepsy treatment .

The proposed mechanisms for the biological activity of N-(3-carbamothioylphenyl)-2-(morpholin-4-yl)acetamide include:

- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells by activating caspases, which are critical for the apoptotic process.

- Ion Channel Modulation : The anticonvulsant activity may be linked to the interaction with voltage-sensitive sodium channels, influencing neuronal excitability and seizure threshold .

4. Case Studies

A notable study evaluated the efficacy of this compound against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). The results highlighted its selective toxicity toward cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.